molecular formula C13H8BrCl2NO B12492579 4-bromo-N-(3,4-dichlorophenyl)benzamide

4-bromo-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B12492579
M. Wt: 345.0 g/mol
InChI Key: AGCNIIAHLIIVNZ-UHFFFAOYSA-N
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Description

4-bromo-N-(3,4-dichlorophenyl)benzamide is an organic compound with the molecular formula C13H8BrCl2NO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,4-dichlorophenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 3,4-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,4-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-bromo-N-(3,4-dichlorophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • N-(3-chlorophenyl)-4-bromobenzamide

Uniqueness

4-bromo-N-(3,4-dichlorophenyl)benzamide is unique due to the specific arrangement of bromine and dichlorophenyl substituents on the benzene ringCompared to similar compounds, it may exhibit different reactivity, biological activity, and physical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H8BrCl2NO

Molecular Weight

345.0 g/mol

IUPAC Name

4-bromo-N-(3,4-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8BrCl2NO/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18)

InChI Key

AGCNIIAHLIIVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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